molecular formula C13H14ClN B3055104 Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- CAS No. 630422-60-5

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)-

Cat. No.: B3055104
CAS No.: 630422-60-5
M. Wt: 219.71
InChI Key: NNIVIJZETJEDMO-UHFFFAOYSA-N
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Description

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- is a chemical compound with the molecular formula C₁₃H₁₄ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the first position and a tert-butyl group at the sixth position makes this compound unique. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- can be achieved through several synthetic routes. One common method involves the chlorination of 6-(1,1-dimethylethyl)isoquinoline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the isoquinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound without the chlorine and tert-butyl substituents.

    1-Chloroisoquinoline: Isoquinoline with a chlorine atom at the first position.

    6-(1,1-Dimethylethyl)isoquinoline: Isoquinoline with a tert-butyl group at the sixth position.

Uniqueness

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- is unique due to the presence of both the chlorine atom and the tert-butyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-tert-butyl-1-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-13(2,3)10-4-5-11-9(8-10)6-7-15-12(11)14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIVIJZETJEDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267463
Record name 1-Chloro-6-(1,1-dimethylethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630422-60-5
Record name 1-Chloro-6-(1,1-dimethylethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630422-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-6-(1,1-dimethylethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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